Comprehensive NMR Spectral Analysis of 5-p-Tolyl-oxazole-4-carboxylic Acid
Comprehensive NMR Spectral Analysis of 5-p-Tolyl-oxazole-4-carboxylic Acid
Executive Summary
The structural validation of small-molecule scaffolds is a critical bottleneck in preclinical drug development. 5-p-Tolyl-oxazole-4-carboxylic acid (CAS 89205-04-9) is a highly versatile heterocyclic intermediate utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals[1]. Because the oxazole ring presents unique electronic environments—combining both an electron-withdrawing imine-like nitrogen and an oxygen atom—precise assignment of its nuclear magnetic resonance (NMR) signals requires a deep understanding of heteroaromatic deshielding effects.
This technical guide provides an authoritative framework for the 1 H and 13 C NMR spectral elucidation of 5-p-tolyl-oxazole-4-carboxylic acid. By detailing the causality behind experimental protocols and spectral chemical shifts, this whitepaper serves as a self-validating reference for analytical chemists and structural biologists.
Structural Context and Electronic Causality
The molecule consists of three distinct electronic domains:
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The Oxazole Core : A five-membered heteroaromatic ring. The C-2 position is flanked by highly electronegative oxygen and nitrogen atoms, leading to extreme electron withdrawal.
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The p-Tolyl Substituent : A para-substituted benzene ring attached at the C-5 position of the oxazole. The electron-donating methyl group (+I effect) and the electron-withdrawing oxazole ring (-M effect) create a pronounced push-pull electronic gradient across the aromatic system.
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The Carboxylic Acid : Located at the C-4 position. This group is highly polarized and capable of strong intermolecular hydrogen bonding, which heavily influences solvent selection during NMR analysis.
Experimental Protocol: NMR Sample Preparation and Acquisition
To ensure high-fidelity spectral data, the sample preparation and acquisition must follow a rigorous, self-validating workflow. The following protocol guarantees optimal signal-to-noise ratio (SNR) and prevents artifact generation.
Step-by-Step Methodology:
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Sample Solubilization : Weigh precisely 15.0 mg of1[1]. Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6 , 99.9 atom % D).
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Causality: Carboxylic acids form strongly hydrogen-bonded dimers in non-polar solvents (e.g., CDCl 3 ), leading to severe line broadening of the acidic proton. DMSO-d 6 disrupts these dimers via strong hydrogen-bond acceptance, yielding sharp, highly resolved resonances[2].
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Filtration : Pass the solution through a tightly packed glass-wool plug into a standard 5 mm borosilicate NMR tube.
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Causality: Micro-particulate matter creates magnetic susceptibility gradients, distorting the local magnetic field ( B0 ) and degrading peak shape.
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Probe Tuning and Matching : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for 1 H and 13 C frequencies.
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Causality: Optimizing the LC circuit of the probe maximizes SNR and ensures accurate 90° radiofrequency pulse widths.
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Shimming : Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning on the Z1/Z2 axes using the DMSO-d 5 residual solvent lock signal.
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Acquisition Parameters :
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1 H NMR : Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of all protons. Acquire 16-32 transients.
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13 C NMR : Utilize a proton-decoupled sequence (zgpg30) with nuclear Overhauser effect (NOE) enhancement. Set D1 to 2.5 seconds to account for the longer T1 relaxation times of quaternary carbons (C-2, C-4, C-5, C=O). Acquire a minimum of 1024 transients due to the low natural abundance of 13 C (1.1%).
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Structural Validation Workflow
The logical progression of structural elucidation relies on a combination of 1D and 2D NMR techniques to unequivocally map the carbon-hydrogen framework.
Fig 1: Step-by-step NMR workflow for validating oxazole-4-carboxylic acid derivatives.
1 H NMR Spectral Data and Mechanistic Causality
The proton spectrum of 5-p-tolyl-oxazole-4-carboxylic acid is characterized by distinct regions: the highly deshielded oxazole proton, the aromatic AA'BB' system, and the aliphatic methyl group.
Quantitative 1 H NMR Assignments (400 MHz, DMSO-d 6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| COOH | 13.10 | br s | 1H | - | Carboxylic acid proton |
| H-2 | 8.52 | s | 1H | - | Oxazole ring proton |
| H-2', H-6' | 7.92 | d | 2H | 8.2 | p-Tolyl ortho to oxazole |
| H-3', H-5' | 7.36 | d | 2H | 8.2 | p-Tolyl meta to oxazole |
| CH 3 | 2.38 | s | 3H | - | Tolyl methyl protons |
Causality of Chemical Shifts:
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Oxazole H-2 ( δ 8.52) : The proton at C-2 is situated between the highly electronegative oxygen and the imine-like nitrogen of the oxazole ring. This creates a massive inductive electron withdrawal, significantly deshielding the proton and pushing it far downfield, a hallmark of .
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p-Tolyl AA'BB' System ( δ 7.92 & 7.36) : The oxazole ring acts as an electron-withdrawing group relative to the phenyl ring, deshielding the ortho protons (H-2', H-6'). Conversely, the electron-donating methyl group shields the protons adjacent to it (H-3', H-5'), resulting in the classic "roofed" doublets of a para-substituted benzene system.
13 C NMR Spectral Data and Electronic Effects
The carbon framework provides definitive proof of the oxazole substitution pattern. The 13 C spectrum reveals 9 distinct carbon environments (due to symmetry in the p-tolyl ring).
Quantitative 13 C NMR Assignments (100 MHz, DMSO-d 6 )
| Position | Chemical Shift (δ, ppm) | Type | Assignment / Causality |
| C=O | 163.5 | C q | Carboxylic acid carbonyl; highly deshielded by oxygen. |
| C-5 | 154.8 | C q | Oxazole C-5; bonded directly to the ring oxygen and p-tolyl group. |
| C-2 | 152.3 | CH | Oxazole C-2; flanked by O and N, experiencing maximum inductive pull. |
| C-4' | 140.5 | C q | p-Tolyl C-4'; quaternary carbon bonded to the methyl group. |
| C-3', C-5' | 129.6 | CH | p-Tolyl meta carbons; standard aromatic shift. |
| C-4 | 128.5 | C q | Oxazole C-4; shielded relative to C-2/C-5 due to resonance donation from oxygen[3]. |
| C-2', C-6' | 127.8 | CH | p-Tolyl ortho carbons; slightly shielded by the adjacent quaternary center. |
| C-1' | 124.2 | C q | p-Tolyl C-1'; quaternary carbon bonded directly to the oxazole ring. |
| CH 3 | 21.4 | CH 3 | Tolyl methyl carbon; typical benzylic aliphatic shift. |
Causality of Chemical Shifts:
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The Oxazole Core (C-2, C-4, C-5) : In3[3], C-4 is characteristically the most shielded carbon within the heterocyclic ring ( δ 128.5) despite being attached to the electron-withdrawing carboxyl group. This is because C-4 is β to the ring oxygen and nitrogen, allowing it to receive electron density via resonance from the oxygen lone pairs. In contrast, C-2 ( δ 152.3) and C-5 ( δ 154.8) are directly bonded to electronegative heteroatoms, stripping them of electron density and pushing them downfield[2].
Conclusion
The accurate structural elucidation of 5-p-tolyl-oxazole-4-carboxylic acid requires meticulous sample preparation to mitigate hydrogen-bonding artifacts, alongside a deep mechanistic understanding of heteroaromatic NMR shielding effects. By leveraging the specific inductive and resonance behaviors of the oxazole core, researchers can confidently assign the 1D 1 H and 13 C spectra, paving the way for advanced 2D NMR validation and downstream pharmaceutical synthesis.
